molecular formula C23H25ClN2O B1663589 HLCL-61 hydrochloride

HLCL-61 hydrochloride

Cat. No.: B1663589
M. Wt: 380.9 g/mol
InChI Key: XYAVCNMZZKTEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HLCL61 hydrochloride is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). It is primarily used in the treatment of acute myeloid leukemia. This compound has shown significant potential in inhibiting the growth of multiple acute myeloid leukemia cell lines and patient-derived tumor samples .

Biochemical Analysis

Biochemical Properties

HLCL-61 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of protein arginine methyltransferase 5. This enzyme is responsible for the methylation of arginine residues on histone and non-histone proteins. This compound selectively inhibits PRMT5, without affecting other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7 . The inhibition of PRMT5 by this compound leads to a reduction in symmetric arginine dimethylation of histones H3 and H4, which in turn affects gene expression and cellular differentiation .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In acute myeloid leukemia cells, this compound inhibits cell growth and induces myeloid differentiation . The compound increases the expression of CD11b, a marker of myeloid differentiation, in a dose-dependent manner . Additionally, this compound increases the expression of miR-29b messenger ribonucleic acid, resulting in a decrease in FLT3 activity, a receptor tyrosine kinase involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of protein arginine methyltransferase 5 activity. By binding to the enzyme, this compound prevents the methylation of arginine residues on target proteins . This inhibition leads to changes in gene expression, particularly the upregulation of miR-29b and the downregulation of FLT3 . The compound also affects the methylation status of histones H3 and H4, which plays a role in chromatin remodeling and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound shows effective inhibition of symmetric arginine dimethylation of histones H3 and H4 starting at 12 hours post-treatment and persisting after 48 hours . This compound also induces apoptosis in acute myeloid leukemia cells after 48 hours of treatment . The stability of this compound is maintained under specific storage conditions, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving acute myeloid leukemia cell lines and primary blasts, this compound reduces cell viability in a dose-dependent manner . The compound exhibits half-maximal inhibitory concentration (IC50) values of 14.12, 16.74, 6.3, and 8.72 micromolar for MV4-11 cells, THP-1 cells, FLT3 wild-type blasts, and FLT3 internal tandem duplication blasts, respectively . At higher doses, this compound may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the methylation of arginine residues on histone and non-histone proteins. The compound interacts with protein arginine methyltransferase 5, inhibiting its enzymatic activity and affecting the methylation status of target proteins . This inhibition leads to changes in gene expression and cellular differentiation, particularly in acute myeloid leukemia cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to protein arginine methyltransferase 5 and other cellular components . The distribution of this compound within cells affects its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target enzyme, protein arginine methyltransferase 5. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and cytoplasm . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its inhibitory effects on protein arginine methyltransferase 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for HLCL61 hydrochloride are not explicitly detailed in the available literature. it is typically produced in research laboratories for scientific purposes and is not intended for human consumption .

Scientific Research Applications

HLCL61 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the role of PRMT5 in various biological processes and diseases. Some of its key applications include:

Comparison with Similar Compounds

HLCL61 hydrochloride is unique in its selective inhibition of PRMT5, distinguishing it from other PRMT inhibitors. Similar compounds include:

HLCL61 hydrochloride’s specificity for PRMT5 makes it a valuable tool for studying the unique roles of this enzyme in disease and cellular function.

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAVCNMZZKTEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.